molecular formula C8H9FN2O B6148958 2-[(3-fluorophenyl)amino]acetamide CAS No. 494769-95-8

2-[(3-fluorophenyl)amino]acetamide

Cat. No.: B6148958
CAS No.: 494769-95-8
M. Wt: 168.2
InChI Key:
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Description

2-[(3-fluorophenyl)amino]acetamide is an organic compound that features a fluorinated aromatic ring attached to an aminoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorophenyl)amino]acetamide typically involves the reaction of 3-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of 3-fluoroaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorophenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-[(3-fluorophenyl)amino]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3-fluorophenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-fluorophenyl)amino]acetamide: Similar structure but with the fluorine atom at the para position.

    2-[(3-chlorophenyl)amino]acetamide: Chlorine atom instead of fluorine.

    2-[(3-bromophenyl)amino]acetamide: Bromine atom instead of fluorine.

Uniqueness

2-[(3-fluorophenyl)amino]acetamide is unique due to the presence of the fluorine atom at the meta position, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

CAS No.

494769-95-8

Molecular Formula

C8H9FN2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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